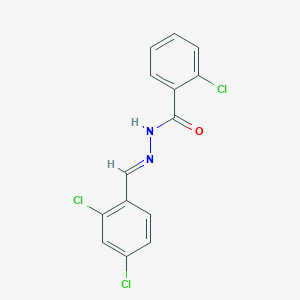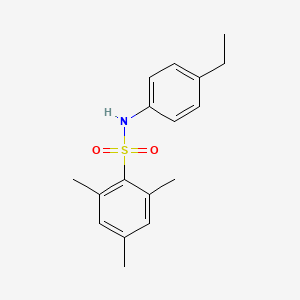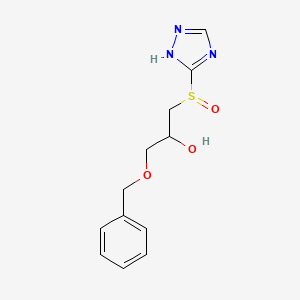![molecular formula C20H15BrN2S B3844369 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844369.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile
Vue d'ensemble
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound belongs to the class of acrylonitriles, which are known for their diverse biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and inflammation. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile can have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth in animal models and reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. This compound has shown promising results in various studies and may have the potential to be developed into a new therapeutic agent. However, one limitation of using this compound in lab experiments is its limited availability and high cost. The synthesis method for this compound is complex and requires specialized equipment and expertise, which may limit its use in some labs.
Orientations Futures
There are several future directions for the study of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. This compound may have the potential to be developed into a new therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify the cellular pathways involved in its biological activity. This could provide insights into the development of new drugs with similar mechanisms of action. Finally, future studies could focus on optimizing the synthesis method for this compound to improve yield and reduce cost, which would make it more accessible for further research.
Applications De Recherche Scientifique
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile has been studied for its potential applications in various scientific fields. One such application is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-2-14-3-5-15(6-4-14)11-17(12-22)20-23-19(13-24-20)16-7-9-18(21)10-8-16/h3-11,13H,2H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLTAUPYQGFKR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B3844304.png)

![[1-(1-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B3844315.png)
![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)

![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)


![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)
![ethyl methyl [(2-chlorophenyl)hydrazono]malonate](/img/structure/B3844400.png)